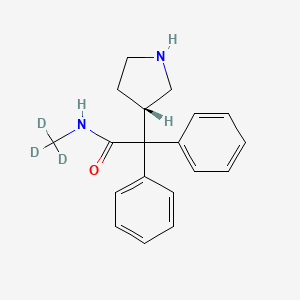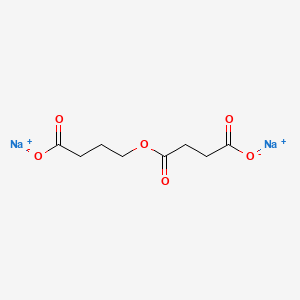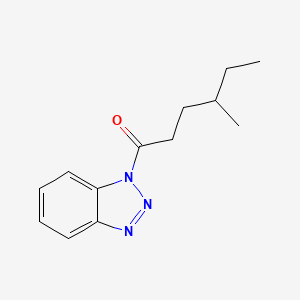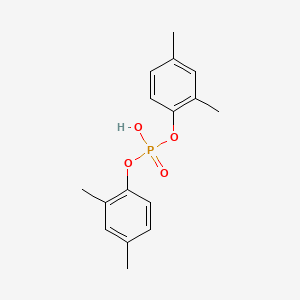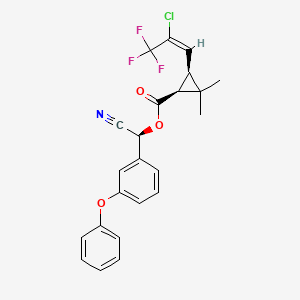
(1S)-cis-(E)-gamma-Cyhalothrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-cis-(E)-gamma-Cyhalothrin is a synthetic pyrethroid insecticide known for its potent insecticidal properties. It is widely used in agriculture to control a variety of pests due to its high efficacy and relatively low toxicity to mammals. This compound is a stereoisomer of gamma-cyhalothrin, which enhances its biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-cis-(E)-gamma-Cyhalothrin involves several steps, starting from the preparation of the key intermediate, cyhalothric acid. The process typically includes:
Esterification: Cyhalothric acid is esterified with an alcohol in the presence of a catalyst to form the ester intermediate.
Cyclization: The ester intermediate undergoes cyclization to form the core structure of this compound.
Isomerization: The final step involves the isomerization of the compound to obtain the desired (1S)-cis-(E) configuration.
Industrial Production Methods
Industrial production of this compound is carried out using large-scale chemical reactors. The process is optimized to ensure high yield and purity of the final product. Key steps include:
Batch Processing: The synthesis is typically performed in batch reactors to control reaction conditions precisely.
Purification: The crude product is purified using techniques such as crystallization and chromatography to remove impurities and obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-cis-(E)-gamma-Cyhalothrin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less active forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like chlorine or bromine are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyhalothric acid derivatives, while reduction can produce various alcohols or hydrocarbons.
Applications De Recherche Scientifique
(1S)-cis-(E)-gamma-Cyhalothrin has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the reactivity and stability of pyrethroids.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Explored for potential use in developing new insecticidal formulations with improved safety profiles.
Industry: Utilized in the development of pest control products for agriculture and public health.
Mécanisme D'action
The primary mechanism of action of (1S)-cis-(E)-gamma-Cyhalothrin involves the disruption of the nervous system of insects. It targets voltage-gated sodium channels, causing prolonged depolarization of nerve cells, leading to paralysis and death of the insect. This compound is highly selective for insect sodium channels, which contributes to its low toxicity in mammals.
Comparaison Avec Des Composés Similaires
Similar Compounds
Permethrin: Another widely used pyrethroid with similar insecticidal properties.
Deltamethrin: Known for its high potency and effectiveness against a broad spectrum of pests.
Cypermethrin: A commonly used pyrethroid with a similar mode of action.
Uniqueness
(1S)-cis-(E)-gamma-Cyhalothrin is unique due to its specific stereochemistry, which enhances its insecticidal activity and selectivity. Its (1S)-cis-(E) configuration provides higher efficacy compared to other isomers, making it a preferred choice in pest control applications.
Propriétés
Formule moléculaire |
C23H19ClF3NO3 |
|---|---|
Poids moléculaire |
449.8 g/mol |
Nom IUPAC |
[(S)-cyano-(3-phenoxyphenyl)methyl] (1S,3S)-3-[(E)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C23H19ClF3NO3/c1-22(2)17(12-19(24)23(25,26)27)20(22)21(29)31-18(13-28)14-7-6-10-16(11-14)30-15-8-4-3-5-9-15/h3-12,17-18,20H,1-2H3/b19-12+/t17-,18-,20-/m1/s1 |
Clé InChI |
ZXQYGBMAQZUVMI-VZGXFZGHSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H]1C(=O)O[C@H](C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)/C=C(\C(F)(F)F)/Cl)C |
SMILES canonique |
CC1(C(C1C(=O)OC(C#N)C2=CC(=CC=C2)OC3=CC=CC=C3)C=C(C(F)(F)F)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethylurea](/img/structure/B13847661.png)
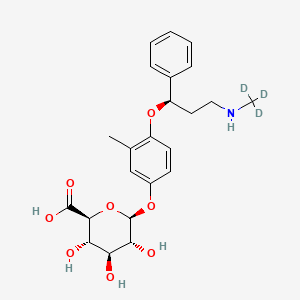
![(2S)-2-[[(2R,5S)-2,3,4,5-tetrahydroxyoxan-2-yl]methylamino]propanoic acid](/img/structure/B13847665.png)
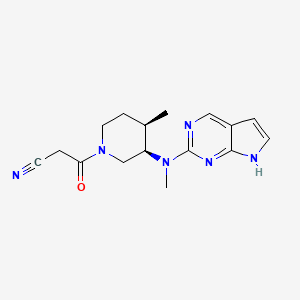
![3-[(1S)-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine;hydrobromide](/img/structure/B13847673.png)

![5-bromo-4-pyrrolidin-1-yl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13847693.png)

